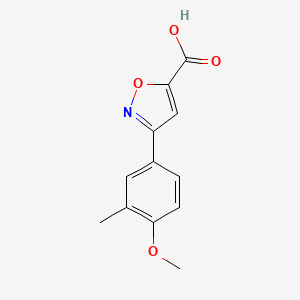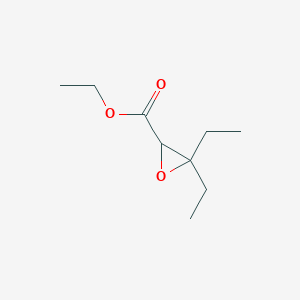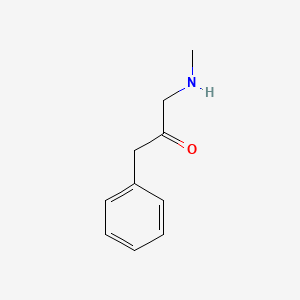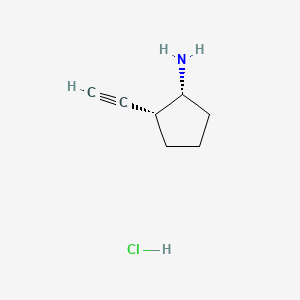![molecular formula C14H18N2O6P2 B13542099 [2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid](/img/structure/B13542099.png)
[2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid is a chemical compound with significant potential in various scientific research fields It is known for its unique structure, which includes two phosphonic acid groups attached to a phenyl ring through an aminoethyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid typically involves the reaction of 2-aminophenylphosphonic acid with 2-bromoethylamine, followed by further functionalization to introduce the second phosphonic acid group. The reaction conditions often include the use of solvents such as dimethylformamide or dimethyl sulfoxide, and catalysts like palladium on carbon. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, amine derivatives, and substituted phenyl compounds
Wissenschaftliche Forschungsanwendungen
[2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: The compound has potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and osteoporosis.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid: This compound is unique due to its dual phosphonic acid groups and aminoethyl linkage.
[2-({2-[(2-Carboxyphenyl)amino]ethyl}amino)phenyl]phosphonic acid: Similar structure but with a carboxylic acid group instead of a phosphonic acid group.
[2-({2-[(2-Hydroxyphenyl)amino]ethyl}amino)phenyl]phosphonic acid: Contains a hydroxyl group instead of a phosphonic acid group.
Uniqueness
The uniqueness of this compound lies in its dual phosphonic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C14H18N2O6P2 |
|---|---|
Molekulargewicht |
372.25 g/mol |
IUPAC-Name |
[2-[2-(2-phosphonoanilino)ethylamino]phenyl]phosphonic acid |
InChI |
InChI=1S/C14H18N2O6P2/c17-23(18,19)13-7-3-1-5-11(13)15-9-10-16-12-6-2-4-8-14(12)24(20,21)22/h1-8,15-16H,9-10H2,(H2,17,18,19)(H2,20,21,22) |
InChI-Schlüssel |
QXZWWMKSDTTYGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NCCNC2=CC=CC=C2P(=O)(O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,6R)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane](/img/structure/B13542020.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-oxocyclobutane-1-carboxylic acid](/img/structure/B13542034.png)
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoicacid](/img/structure/B13542048.png)


![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid](/img/structure/B13542055.png)
![4,5,6,7-Tetrahydro-4-(4-methylphenyl)thieno[3,2-c]pyridine](/img/structure/B13542060.png)
![Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13542067.png)



![1-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13542095.png)

